

# Fasedienol (PH94B): A Technical Guide on its Neuroactive Steroid Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Fasedienol (developmental code: **PH94B**) is a first-in-class, investigational neuroactive steroid, chemically designated as  $3\beta$ -androsta-4,16-dien-3-ol, formulated as a rapid-onset intranasal spray for the acute treatment of anxiety in adults with Social Anxiety Disorder (SAD).[1][2] Its novel mechanism of action is fundamentally different from all currently approved anxiolytics. Administered in low microgram doses, fasedienol acts locally on nasal chemosensory neurons, triggering a cascade of neural signals that modulate the fear and anxiety circuits in the brain, notably the amygdala.[3] This action is achieved without requiring systemic absorption or direct activity on brain neurons, contributing to a favorable safety and tolerability profile.

Positive Phase 3 data from the PALISADE-2 trial demonstrate statistically significant and clinically meaningful reductions in anxiety during a public speaking challenge.[4][5] This technical guide provides an in-depth overview of fasedienol's mechanism, pharmacodynamics, clinical efficacy, and the experimental protocols used in its evaluation.

## **Mechanism of Action**

Fasedienol's anxiolytic effects are initiated by a unique "nose-to-brain" pathway that does not rely on systemic distribution.[6]



- Peripheral Activation: Upon intranasal administration, fasedienol binds to and activates chemosensory receptors on peripheral neurons in the nasal passages, potentially including those in the vomeronasal organ (VNO).[1] It lacks affinity for classical steroid hormone receptors.[2][7]
- Olfactory Bulb Signaling: This peripheral activation generates signals that are transmitted to specific subsets of neurons within the olfactory bulb.[3]
- Amygdala Modulation: These olfactory neurons, in turn, project to and modulate the
  neurocircuitry of the limbic system, particularly the amygdala, which is critically involved in
  processing fear and anxiety.[8] The proposed mechanism involves the stimulation of
  GABAergic inhibitory neurons in the amygdala, leading to a rapid attenuation of the
  sympathetic "fight or flight" response.[1][9]

This mechanism is distinct from benzodiazepines, which directly potentiate GABA-A receptors throughout the brain, and from antidepressants like SSRIs, which require chronic administration to alter neurotransmitter levels systemically.[9][10] Fasedienol's action is localized and circuit-based, leading to rapid effects without systemic side effects, abuse potential, or physical dependence.[11][12]

## **Signaling Pathway Diagram**

The following diagram illustrates the proposed nose-to-brain mechanism of action for fasedienol.



Click to download full resolution via product page

Caption: Proposed Mechanism of Action of Fasedienol.



## **Pharmacodynamics & Receptor Activity**

Fasedienol's pharmacodynamic effects are characterized by rapid, localized neurophysiological changes. It directly activates isolated human vomeronasal receptor cells with a half-maximal effective concentration (EC50) of 200 nM.[2][7] Studies measuring the local electrogram of nasal chemosensory neurons (EGNR) show that fasedienol, unlike various steroidal hormones, produces a significant increase in EGNR amplitude, confirming direct target engagement in the nasal mucosa.[13]

This neuronal activation translates into rapid changes in autonomic nervous system (ANS) activity, consistent with a sympatholytic (calming) effect.[8][13]

## **Quantitative Pharmacodynamic Data**

The following table summarizes key quantitative data from pharmacodynamic studies.

| Parameter                  | Fasedienol               | Control/Pla<br>cebo   | p-value | Gender  | Reference |
|----------------------------|--------------------------|-----------------------|---------|---------|-----------|
| EGNR<br>Amplitude<br>(mV)  | 5.0                      | 0.6                   | < 0.001 | Male    | [8][13]   |
| 5.7                        | 0.6                      | < 0.001               | Female  | [8][13] |           |
| Heart Rate<br>Change       | Significant<br>Reduction | No significant change | < 0.01  | Mixed   | [8][13]   |
| Respiratory<br>Rate Change | Significant<br>Reduction | No significant change | < 0.05  | Mixed   | [8][13]   |
| Electrodermal<br>Activity  | Significant<br>Reduction | No significant change | < 0.05  | Mixed   | [8][13]   |
| Vomeronasal<br>Cell EC50   | 200 nM (0.2<br>μM)       | N/A                   | N/A     | N/A     | [2][7]    |

# **Clinical Efficacy in Social Anxiety Disorder**



The efficacy of fasedienol has been primarily evaluated in the PALISADE Phase 3 program, using a standardized public speaking challenge to induce anxiety in subjects with SAD.[14]

### **PALISADE-2 Phase 3 Trial Results**

The PALISADE-2 trial was a multi-center, randomized, double-blind, placebo-controlled study that met its primary and secondary endpoints.[4][15]

| Endpoint    | Paramete<br>r                                   | Fasedien<br>ol (n=70) | Placebo<br>(n=71) | Between-<br>Group<br>Differenc<br>e | p-value | Referenc<br>e |
|-------------|-------------------------------------------------|-----------------------|-------------------|-------------------------------------|---------|---------------|
| Primary     | Mean<br>Change in<br>SUDS<br>Score <sup>1</sup> | -13.8                 | -8.0              | -5.8                                | 0.015   | [4][5]        |
| Secondary   | CGI-I<br>Responder<br>s <sup>2</sup>            | 37.7%                 | 21.4%             | 16.3%                               | 0.033   | [4][16]       |
| Exploratory | PGI-C<br>Responder<br>s <sup>3</sup>            | 40.6%                 | 18.6%             | 22.0%                               | 0.003   | [16]          |
| Exploratory | ≥20-point<br>SUDS<br>Improveme<br>nt            | 35.7%                 | 18.6%             | 17.1%                               | 0.020   | [4][5]        |

<sup>1</sup>SUDS (Subjective Units of Distress Scale): Patient-rated scale from 0 (no anxiety) to 100 (highest anxiety).[17] <sup>2</sup>CGI-I (Clinical Global Impression of Improvement): Clinician-rated scale; responders are 'very much' or 'much' less anxious.[16][17] <sup>3</sup>PGI-C (Patient Global Impression of Change): Patient-rated scale; responders are 'very much' or 'much' less anxious.[16]

# **Safety and Tolerability**



Across all clinical trials, fasedienol has demonstrated a favorable safety and tolerability profile. [4][12] Its mechanism, which avoids systemic absorption, is believed to contribute to this profile. [11] In the PALISADE-2 trial, no severe or serious adverse events (AEs) were reported, and no single treatment-emergent AE occurred at a rate above 1.5%.[4][16]

# Experimental Protocols & Methodologies PALISADE Phase 3 Program Clinical Trial Protocol

The PALISADE-2, -3, and -4 trials follow a similar design to assess the acute efficacy of fasedienol during an anxiety-provoking challenge.[11][6][18]

### Key Design Elements:

- Study Type: Multi-center, randomized, double-blind, placebo-controlled.[14][16]
- Population: Adults aged 18-65 with a DSM-5 diagnosis of Social Anxiety Disorder.[18]
- Inclusion Criteria: Liebowitz Social Anxiety Scale (LSAS) total score ≥70.[14][18]
- Exclusion Criteria: Comorbid psychiatric conditions like bipolar disorder, psychosis; recent use of psychotropic medications or therapy.[18]

#### **Experimental Procedure:**

- Screening (Visit 1): Assess eligibility, including diagnosis and LSAS score.[16][19]
- Baseline Challenge (Visit 2): All subjects receive a placebo nasal spray and then participate
  in a 5-minute public speaking challenge (PSC). Patient-rated SUDS are recorded. Subjects
  must achieve a SUDS score of ≥70 to proceed.[16][19]
- Treatment Visit (Visit 3): Approximately one week after Visit 2, eligible subjects are randomized to receive either fasedienol (3.2 μg) or a placebo intranasally.[16][19]
- Treatment Challenge: Following drug administration, subjects undergo a second 5-minute PSC, during which SUDS scores are again recorded.[16][19]



• Post-Challenge Assessments: The CGI-I is completed by a trained clinician, and the PGI-C is completed by the subject.[16]

# **Clinical Trial Workflow Diagram**

The following diagram outlines the workflow for the PALISADE Phase 3 trials.





Click to download full resolution via product page

Caption: Workflow of the PALISADE Phase 3 Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. grokipedia.com [grokipedia.com]
- 2. Fasedienol Wikipedia [en.wikipedia.org]
- 3. Social Anxiety Disorder Treatment | Vistagen's Fasedienol (PH94B) [vistagen.com]
- 4. Vistagen Announces Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder | Vistagen Therapeutics, Inc [vistagen.com]
- 5. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder-Press Releases-AffaMed蔼睦医疗 [affamed.com]
- 6. xtalks.com [xtalks.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. researchgate.net [researchgate.net]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. Vistagen Presents Fasedienol (PH94B) Safety and Exploratory Efficacy Data from Phase
   3 Open-Label Social Anxiety Disorder Study at American Society for Clinical
   Psychopharmacology Annual Meeting BioSpace [biospace.com]
- 11. Vistagen Initiates Fasedienol Repeat Dose Study for the Acute Treatment of Social Anxiety Disorder BioSpace [biospace.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. Effect of fasedienol (PH94B) pherine nasal spray and steroidal hormones on electrogram responses and autonomic nervous system activity in healthy adult volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. oxfordglobal.com [oxfordglobal.com]



- 16. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Fasedienol Nasal Spray for the Acute Treatment of Anxiety in Adults With Social Anxiety Disorder (PALISADE-3) | Clinical Research Trial Listing [centerwatch.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fasedienol (PH94B): A Technical Guide on its Neuroactive Steroid Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588420#fasedienol-neuroactive-steroid-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com